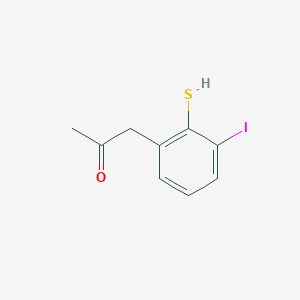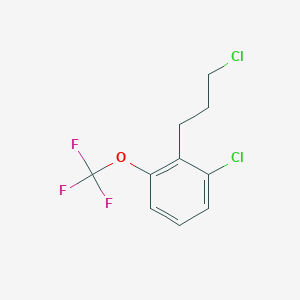
1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chlorine, fluorine, and methoxy groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by elimination to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one include:
1-Chloro-2-propanone: A simpler analog with similar reactivity but lacking the trifluoromethoxy group.
1-Chloro-1,2,2-trifluoroethane: Another fluorinated compound with different structural features and applications.
Chloroacetone: A related compound used in various chemical syntheses.
The uniqueness of this compound lies in its combination of chlorine and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C10H7Cl2F3O2 |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
QOXFMGPEJLPGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



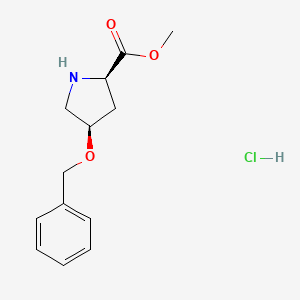
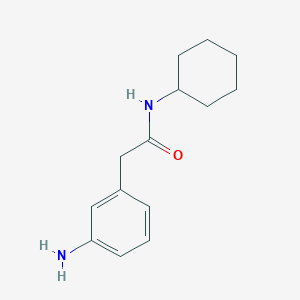
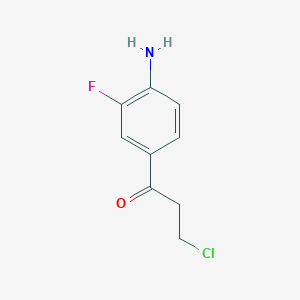
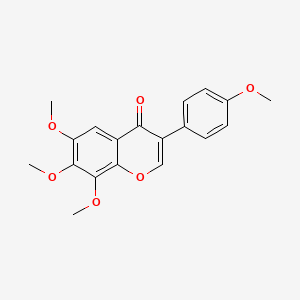
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
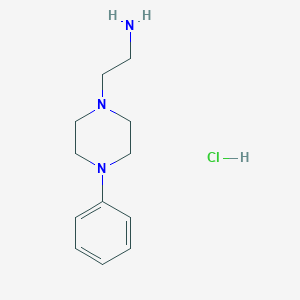
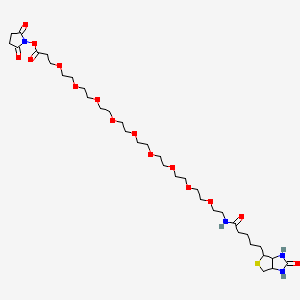

![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
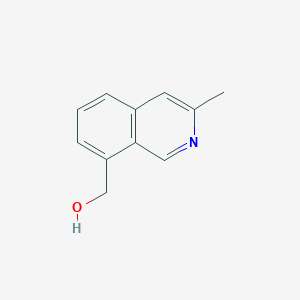
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
